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molecular formula C7H7ClN2O4S B085541 Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- CAS No. 137-48-4

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Cat. No. B085541
M. Wt: 250.66 g/mol
InChI Key: UMNGEAKUUOJPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859571B2

Procedure details

A solution of 4-chloro-3-nitrobenzenesulfonyl chloride (10 g, 39.1 mmol) in THF (100 mL) was cooled to −40° C. before being treated with a solution of methylamine hydrochloride (2.64 g, 39.1 mmol) in 10 ml of water followed by TEA (5.44 mL, 39.1 mmol). The reaction mixture was stirred and allowed to warm to room temperature over 1 hour before being partitioned between 350 mL EtOAc and 30 mL brine. The organic layer was washed twice with brine, dried over MgSO4 and subjected to flash chromatography (330 g silica gel, 0-40% EtOAc/hexane) to afford 4-chloro-N-methyl-3-nitrobenzenesulfonamide (6.38 g, 65%) as a light yellow solid. MS (m/z) 251.0 (M+H+).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
TEA
Quantity
5.44 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].Cl.[CH3:16][NH2:17]>C1COCC1.O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:17][CH3:16])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.64 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
TEA
Quantity
5.44 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being partitioned between 350 mL EtOAc and 30 mL brine
WASH
Type
WASH
Details
The organic layer was washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.38 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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